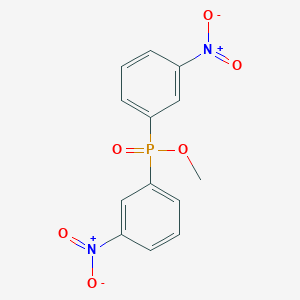
Fenfluramine hydrochloride
Descripción general
Descripción
Fenfluramina Hidrocloruro es un derivado de la fenetilamina que inicialmente se usó como supresor del apetito. Es estructuralmente similar a la serotonina y se ha reutilizado para el tratamiento de las convulsiones farmacorresistentes, particularmente en afecciones como el síndrome de Dravet y el síndrome de Lennox-Gastaut .
Aplicaciones Científicas De Investigación
Fenfluramina Hidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo en estudios de derivados de fenetilamina.
Biología: Investigado por sus efectos sobre la liberación de neurotransmisores y la modulación de receptores.
Medicina: Utilizado principalmente en el tratamiento de convulsiones farmacorresistentes en afecciones como el síndrome de Dravet y el síndrome de Lennox-Gastaut
Industria: Empleado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.
Mecanismo De Acción
Fenfluramina Hidrocloruro actúa como un agente liberador de serotonina y agonista de los receptores de serotonina 5-HT2. También modula el receptor σ1. El compuesto aumenta los niveles extracelulares de serotonina, lo que ayuda a controlar la neurotransmisión y a reducir la actividad convulsiva. El mecanismo exacto en el tratamiento de las convulsiones no se comprende completamente, pero se cree que implica una mayor activación de los receptores de serotonina y el receptor σ1 .
Compuestos Similares:
Dexfenfluramina: Un enantiómero más potente de la fenfluramina, utilizado de manera similar como supresor del apetito.
Fentermina: Otro supresor del apetito, pero con un mecanismo de acción diferente.
Topiramato: Un anticonvulsivo con diferentes propiedades farmacológicas.
Singularidad: Fenfluramina Hidrocloruro es único debido a su doble función como supresor del apetito y anticonvulsivo. Su capacidad de modular los niveles de serotonina y la actividad de los receptores lo distingue de otros compuestos similares .
Safety and Hazards
Fenfluramine hydrochloride can be fatal if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of ingestion, it is advised to rinse the mouth and not to induce vomiting .
Direcciones Futuras
Fenfluramine hydrochloride has been approved for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome . Future directions in treatment include expanding genetic testing with the potential for gene therapy and continuously improving surgical options with the goal to prevent progression to developmental and epileptic encephalopathy .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Fenfluramina Hidrocloruro implica varios pasos clave:
Hidrólisis: El 2-(3-(trifluorometil)fenil)acetonitrilo se hidroliza para producir ácido 2-(3-(trifluorometil)fenil)acético.
Acetilación: El derivado del ácido acético luego se hace reaccionar con anhídrido acético y un catalizador para formar 1-(3-(trifluorometil)fenil)propan-2-ona.
Aminación Reductiva: El derivado de propan-2-ona se somete a una aminación reductiva con etilamina utilizando un agente reductor de borohidruro para producir fenfluramina.
Métodos de Producción Industrial: Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza. Se emplean técnicas como la comunicación ultramicro y la tecnología de formulación de píldoras de goteo para mejorar las tasas de disolución, la estabilidad y la biodisponibilidad .
Tipos de Reacciones:
Oxidación: La fenfluramina puede sufrir reacciones de oxidación, particularmente en la cadena lateral de la etilamina.
Reducción: El compuesto se puede reducir a sus derivados de amina correspondientes.
Sustitución: Las reacciones de halogenación y otras reacciones de sustitución pueden ocurrir en el anillo aromático.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores que se utilizan con frecuencia.
Sustitución: La halogenación se puede lograr utilizando reactivos como cloro o bromo en condiciones controladas.
Productos Principales:
Oxidación: Produce ácidos carboxílicos y cetonas.
Reducción: Produce aminas primarias y secundarias.
Sustitución: Resulta en derivados halogenados de fenfluramina
Comparación Con Compuestos Similares
Dexfenfluramine: A more potent enantiomer of Fenfluramine, used similarly as an appetite suppressant.
Phentermine: Another appetite suppressant, but with a different mechanism of action.
Topiramate: An anticonvulsant with different pharmacological properties.
Uniqueness: Fenfluramine Hydrochloride is unique due to its dual role as an appetite suppressant and an anticonvulsant. Its ability to modulate serotonin levels and receptor activity distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXJHAOUFHNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
458-24-2 (Parent) | |
| Record name | Fenfluramine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30936444 | |
| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-82-0, 16105-77-4 | |
| Record name | Fenfluramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenfluramine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenfluramine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENFLURAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B91655.png)








